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1-(3-Bromo-4-

ethylphenyl)ethanone

CAS No.: 90841-42-2

Cat. No.: B3301323

Get Quote

Title: Application Note: 1-(3-Bromo-4-ethylphenyl)ethanone as a Key Intermediate in the

Synthesis of Alectinib

Introduction
1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a critical pharmaceutical building

block, most notably utilized in the synthesis of Alectinib (Alecensa), a highly potent, second-

generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-

positive non-small cell lung cancer (NSCLC)[1]. The strategic placement of the bromo and

acetyl functional groups on the ethylbenzene scaffold provides orthogonal reactivity, enabling

the complex C-N cross-coupling and nucleophilic addition reactions necessary to construct

Alectinib's unique indole-fused tetracyclic core[2].

Chemical Properties & Sourcing
While not always available at a bulk commercial scale, 1-(3-Bromo-4-ethylphenyl)ethanone
can be efficiently synthesized via the selective bromination of commercially available 4-

ethylacetophenone using AlCl₃/Br₂ (yielding ~59%)[1].
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Table 1: Physical and Chemical Properties

Property Value

Chemical Name 1-(3-Bromo-4-ethylphenyl)ethanone

CAS Number 90841-42-2

Molecular Formula C₁₀H₁₁BrO

Molecular Weight 227.10 g/mol

XLogP3 3.1

Topological Polar Surface Area 17.1 Å²

Appearance
Pale yellow to colorless liquid/solid (temperature

dependent)

(Data sourced from PubChem CID 14399385[3])

Mechanistic Role in Alectinib Synthesis
The utility of 1-(3-Bromo-4-ethylphenyl)ethanone lies in its dual reactive sites:

The Aryl Bromide: Serves as the electrophile for the introduction of the 4-(4-

piperidyl)morpholine side chain. Because the acetophenone ring is only weakly activated for

Nucleophilic Aromatic Substitution (S_NAr), high-energy conditions (e.g., microwave

irradiation) or Palladium-catalyzed Buchwald-Hartwig cross-coupling are required to drive the

C-N bond formation[1].

The Acetyl Group: Acts as the electrophilic acceptor for a methyl Grignard reagent,

converting the ketone into a tertiary alcohol. This tertiary alcohol is mechanistically essential;

it generates a stable carbocation intermediate under acidic conditions, facilitating the

subsequent intramolecular Friedel-Crafts alkylation and cyclization with an indole derivative

to form the tetracyclic scaffold[4].

Experimental Protocols: The "Alternate Route" to
Alectinib
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The following workflow details the integration of 1-(3-Bromo-4-ethylphenyl)ethanone into the

Alectinib API pipeline, synthesized from established patent literature and process chemistry

optimizations[1][2].

Table 2: Key Reaction Parameters

Step Reaction Type
Reagents /
Catalysts

Temp /
Conditions

Expected Yield

1
C-N Bond

Formation

4-(4-

piperidyl)morphol

ine, Solvent

Microwave

(>150°C) or Pd-

cat

Moderate to High

2 Grignard Addition
MeMgBr (or

MeMgCl), THF
0°C to RT >85%

3 Cyclization

6-cyano-1H-

indole-3-

carboxylate, Acid

Acidic, 0°C to RT >80%

Step 1: C-N Bond Formation (S_NAr / Cross-Coupling)
Objective: Substitute the bromine atom with the morpholino-piperidine moiety.

Charge a microwave-safe reactor (or a continuous flow reactor for scale-up) with 1-(3-
Bromo-4-ethylphenyl)ethanone (1.0 eq) and 4-(4-piperidyl)morpholine (1.2 - 1.5 eq).

Causality Check: Because the aryl bromide is poorly activated, standard reflux conditions are

insufficient. Apply microwave heating to >150°C to force the S_NAr reaction[1]. Alternatively,

utilize a Pd-catalyzed cross-coupling system (e.g., Pd₂(dba)₃, BrettPhos, NaOtBu in toluene)

at 90°C to avoid extreme temperatures and prevent thermal degradation.

Self-Validation: Monitor via HPLC until the starting material is consumed (<1% remaining by

area).

Perform an aqueous workup and extract with ethyl acetate. Concentrate to yield 1-[4-ethyl-3-

(4-morpholin-4-ylpiperidin-1-yl)phenyl]ethanone.
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Step 2: Nucleophilic Addition (Grignard Reaction)
Objective: Convert the ketone to a tertiary alcohol.

Dissolve the intermediate from Step 1 in anhydrous THF under an inert nitrogen atmosphere.

Cool the reactor to 0°C.

Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq).

Causality Check: The temperature must be strictly controlled during the exothermic addition

to prevent enolization side-reactions or premature quenching of the Grignard reagent.

Warm to room temperature and stir for 2 hours.

Quench carefully with saturated aqueous NH₄Cl. Extract, dry over Na₂SO₄, and concentrate

to isolate 4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)-α,α-dimethylbenzyl alcohol.

Step 3: Friedel-Crafts Alkylation and Cyclization
Objective: Construct the indole-fused tetracyclic core of Alectinib.

Combine the tertiary alcohol (1.0 eq) with methyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) in

dichloromethane (DCM).

Cool to 0-5°C and add a catalytic amount of trifluoroacetic acid (TFA) or a similar

Lewis/Brønsted acid[5].

Causality Check: The acid protonates the tertiary alcohol, leading to the loss of water and the

formation of a stable tertiary carbocation. This intermediate undergoes an intramolecular

Friedel-Crafts alkylation with the electron-rich indole ring, followed by condensation to close

the tetracyclic system[2].

Stir for 2-4 hours, warming to room temperature.

Quench with 10% NaHCO₃, wash with brine, and purify to yield the Alectinib core, which can

be further processed into the final API hydrochloride salt[4].
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Process Optimization & Scale-Up Considerations
When transitioning from medicinal chemistry to commercial manufacturing, the extreme

temperatures required for the S_NAr of 1-(3-Bromo-4-ethylphenyl)ethanone present a

thermal hazard. Process chemists often evaluate continuous flow reactors to safely manage

the high-temperature/high-pressure requirements of the S_NAr step[1]. Furthermore,

controlling the impurity profile during the Friedel-Crafts cyclization is critical, as tetracyclic

impurities are notoriously difficult to purge in downstream crystallization[2].
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Figure 1: Synthetic workflow from 1-(3-Bromo-4-ethylphenyl)ethanone to Alectinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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